
3-Benzyloxy-4-bromo-5-cyclopropylmethoxybenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Benzyloxy-4-bromo-5-cyclopropylmethoxybenzoic acid is an organic compound that belongs to the family of benzoic acid derivatives This compound is characterized by the presence of benzyloxy, bromo, and cyclopropylmethoxy groups attached to a benzoic acid core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyloxy-4-bromo-5-cyclopropylmethoxybenzoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Benzyloxy Substitution: The substitution of a hydrogen atom with a benzyloxy group.
Cyclopropylmethoxy Substitution:
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired transformations.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromo group to a hydrogen atom or other functional groups.
Substitution: The benzyloxy and cyclopropylmethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dehalogenated derivatives.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in cross-coupling reactions.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Medicine: Potential therapeutic applications include its use as a precursor for drug development, particularly in the design of anti-cancer or anti-inflammatory agents.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-Benzyloxy-4-bromo-5-cyclopropylmethoxybenzoic acid involves its interaction with molecular targets such as enzymes or receptors. The benzyloxy and cyclopropylmethoxy groups may enhance binding affinity and specificity, while the bromo group can participate in halogen bonding or other interactions. These interactions can modulate biological pathways and lead to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
3-Bromo-4-methoxybenzoic acid: Similar in structure but lacks the benzyloxy and cyclopropylmethoxy groups.
4-(Benzyloxy)-3-bromo-5-methoxybenzoic acid: Contains a methoxy group instead of a cyclopropylmethoxy group.
Uniqueness: 3-Benzyloxy-4-bromo-5-cyclopropylmethoxybenzoic acid is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of the cyclopropylmethoxy group, in particular, may enhance its stability and reactivity compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C18H17BrO4 |
|---|---|
Poids moléculaire |
377.2 g/mol |
Nom IUPAC |
4-bromo-3-(cyclopropylmethoxy)-5-phenylmethoxybenzoic acid |
InChI |
InChI=1S/C18H17BrO4/c19-17-15(22-10-12-4-2-1-3-5-12)8-14(18(20)21)9-16(17)23-11-13-6-7-13/h1-5,8-9,13H,6-7,10-11H2,(H,20,21) |
Clé InChI |
WLWFNZLQRRBOHQ-UHFFFAOYSA-N |
SMILES canonique |
C1CC1COC2=CC(=CC(=C2Br)OCC3=CC=CC=C3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


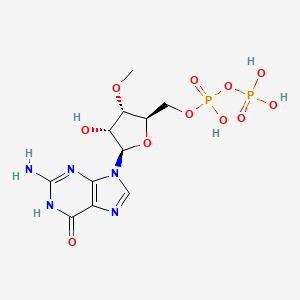
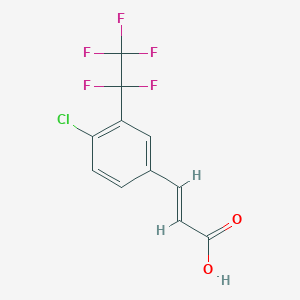
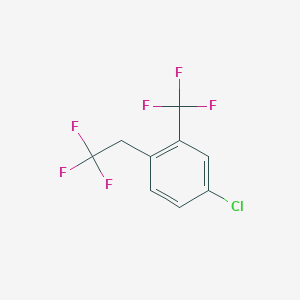
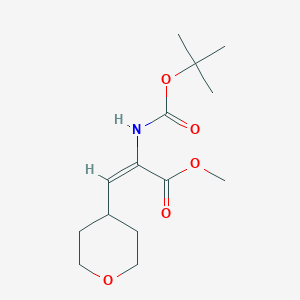

![3-[3-(Benzyloxy)phenyl]-5-hydroxyisoxazole](/img/structure/B13725780.png)



![3-Nitro-N-(tetrahydro-pyran-4-yl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13725823.png)


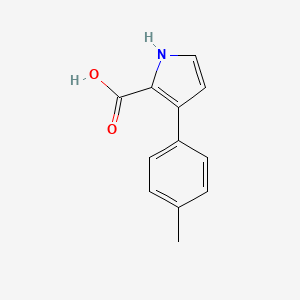
![trans 4-[tert-Butoxycarbonyl-(tetrahydro-pyran-4-ylmethyl)-amino]-cyclohexanecarboxylic acid](/img/structure/B13725859.png)
